Cas no 1510620-70-8 (3-(Chloromethyl)-4-methyl-5-phenyl-1,2-oxazole)

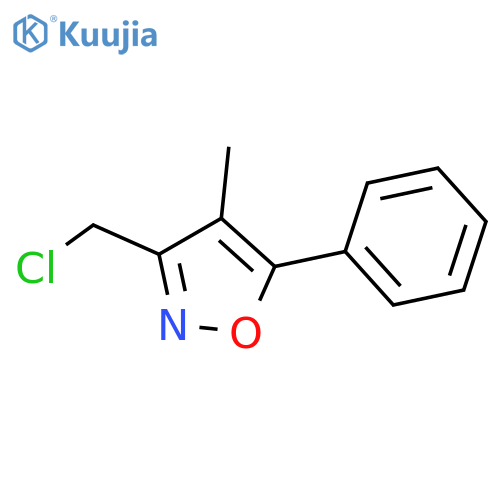

1510620-70-8 structure

商品名:3-(Chloromethyl)-4-methyl-5-phenyl-1,2-oxazole

3-(Chloromethyl)-4-methyl-5-phenyl-1,2-oxazole 化学的及び物理的性質

名前と識別子

-

- AKOS019027068

- 1510620-70-8

- 3-(Chloromethyl)-4-methyl-5-phenyl-1,2-oxazole

- EN300-5071233

-

- インチ: 1S/C11H10ClNO/c1-8-10(7-12)13-14-11(8)9-5-3-2-4-6-9/h2-6H,7H2,1H3

- InChIKey: JCGZHGHORPDCOM-UHFFFAOYSA-N

- ほほえんだ: ClCC1C(C)=C(C2C=CC=CC=2)ON=1

計算された属性

- せいみつぶんしりょう: 207.0450916g/mol

- どういたいしつりょう: 207.0450916g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 182

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 26Ų

3-(Chloromethyl)-4-methyl-5-phenyl-1,2-oxazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Aaron | AR0287IA-2.5g |

3-(chloromethyl)-4-methyl-5-phenyl-1,2-oxazole |

1510620-70-8 | 90% | 2.5g |

$2025.00 | 2023-12-15 | |

| 1PlusChem | 1P02879Y-2.5g |

3-(chloromethyl)-4-methyl-5-phenyl-1,2-oxazole |

1510620-70-8 | 90% | 2.5g |

$1859.00 | 2024-06-20 | |

| Aaron | AR0287IA-500mg |

3-(chloromethyl)-4-methyl-5-phenyl-1,2-oxazole |

1510620-70-8 | 90% | 500mg |

$822.00 | 2023-12-15 | |

| 1PlusChem | 1P02879Y-250mg |

3-(chloromethyl)-4-methyl-5-phenyl-1,2-oxazole |

1510620-70-8 | 90% | 250mg |

$516.00 | 2024-06-20 | |

| Aaron | AR0287IA-50mg |

3-(chloromethyl)-4-methyl-5-phenyl-1,2-oxazole |

1510620-70-8 | 90% | 50mg |

$265.00 | 2023-12-15 | |

| Enamine | EN300-5071233-0.5g |

3-(chloromethyl)-4-methyl-5-phenyl-1,2-oxazole |

1510620-70-8 | 90.0% | 0.5g |

$579.0 | 2025-03-15 | |

| 1PlusChem | 1P02879Y-50mg |

3-(chloromethyl)-4-methyl-5-phenyl-1,2-oxazole |

1510620-70-8 | 90% | 50mg |

$269.00 | 2024-06-20 | |

| 1PlusChem | 1P02879Y-100mg |

3-(chloromethyl)-4-methyl-5-phenyl-1,2-oxazole |

1510620-70-8 | 90% | 100mg |

$369.00 | 2024-06-20 | |

| Enamine | EN300-5071233-0.25g |

3-(chloromethyl)-4-methyl-5-phenyl-1,2-oxazole |

1510620-70-8 | 90.0% | 0.25g |

$367.0 | 2025-03-15 | |

| Enamine | EN300-5071233-1.0g |

3-(chloromethyl)-4-methyl-5-phenyl-1,2-oxazole |

1510620-70-8 | 90.0% | 1.0g |

$743.0 | 2025-03-15 |

3-(Chloromethyl)-4-methyl-5-phenyl-1,2-oxazole 関連文献

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

-

2. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

-

Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

1510620-70-8 (3-(Chloromethyl)-4-methyl-5-phenyl-1,2-oxazole) 関連製品

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬